Geranyl hexanoate

Description

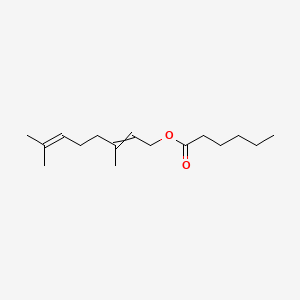

Structure

3D Structure

Properties

CAS No. |

68310-59-8 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.39 g/mol |

IUPAC Name |

[(2Z)-3,7-dimethylocta-2,6-dienyl] hexanoate |

InChI |

InChI=1S/C16H28O2/c1-5-6-7-11-16(17)18-13-12-15(4)10-8-9-14(2)3/h9,12H,5-8,10-11,13H2,1-4H3/b15-12- |

InChI Key |

ARVSCQUZFFSNKF-QINSGFPZSA-N |

SMILES |

CCCCCC(=O)OCC=C(C)CCC=C(C)C |

Isomeric SMILES |

CCCCCC(=O)OC/C=C(/C)\CCC=C(C)C |

Canonical SMILES |

CCCCCC(=O)OCC=C(C)CCC=C(C)C |

boiling_point |

98.00 °C. @ 1.00 mm Hg |

Other CAS No. |

68310-59-8 |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

Geranyl Hexanoate: A Technical Guide for Researchers and Drug Development Professionals

Abstract: Geranyl hexanoate, a naturally occurring ester, has long been a staple in the flavor and fragrance industries for its characteristic fruity and floral aroma. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis methodologies, and analytical protocols. Beyond its traditional applications, this document explores the emerging scientific interest in this compound's biological activities, particularly its cytotoxic effects on cancer cell lines, making it a molecule of potential interest for drug development professionals.

Chemical Identity

This compound is an organic compound classified as a fatty alcohol ester. It is the ester formed from the condensation of geraniol and hexanoic acid.

-

Synonyms: A comprehensive list of synonyms is provided in the table below for easy reference in literature and database searches.

| Synonym | Reference(s) |

| Geranyl Caproate | [1][4] |

| [(2E)-3,7-dimethylocta-2,6-dienyl] hexanoate | [4] |

| Hexanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | [1][4] |

| (E)-3,7-Dimethylocta-2,6-dien-1-yl n-hexanoate | [4] |

| Geraniol Hexanoate | [1] |

| FEMA No. 2515 | [4] |

| 2,6-Octadien-1-ol, 3,7-dimethyl-, hexanoate, (E)- | [1] |

| Hexanoic acid, 3,7-dimethyl-2,6-octadienyl ester, (E)- | [1][4] |

| trans-3,7-Dimethyl-2,6-octadien-1-yl hexanoate | [5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the following table, providing essential data for experimental design and formulation development.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₈O₂ | [1][6] |

| Molecular Weight | 252.39 g/mol | [1] |

| Appearance | Colorless clear oily liquid | |

| Odor | Rose, geranium, fruity, waxy | [7] |

| Density | 0.892 g/mL at 25 °C | [3] |

| Boiling Point | 103-106 °C at 0.8 Torr 240 °C at 760 mm Hg | [3][7] |

| Flash Point | > 100 °C (> 212 °F) | [1][3] |

| Vapor Pressure | 0.000138 mmHg at 25°C | [3] |

| Refractive Index | n20/D 1.462 | [3] |

| Solubility | Insoluble in water; Soluble in alcohol and most organic solvents. | [1][6] |

| Acute Oral LD₅₀ (Rat) | > 5 g/kg | [3] |

Synthesis and Manufacturing

This compound can be produced through traditional chemical synthesis, typically involving the esterification of geraniol with hexanoic acid using a strong acid catalyst. However, biocatalytic methods using lipases are gaining prominence as a more sustainable and selective alternative. Lipase-catalyzed synthesis operates under milder conditions, minimizes by-product formation, and is considered a "green" chemistry approach.

Experimental Protocols

Biocatalytic Synthesis via Microwave-Assisted Transesterification

This protocol is adapted from a method demonstrated to achieve high conversion rates for geranyl esters in a solvent-free system.

Objective: To synthesize this compound from geraniol and a hexanoate ester precursor using an immobilized lipase under microwave irradiation.

Materials:

-

Geraniol

-

Methyl hexanoate (or ethyl hexanoate)

-

Immobilized Lipase (e.g., Lipozyme 435 from Candida antarctica)

-

5Å Molecular Sieves (for co-product removal, optional but recommended for higher conversion)

-

Microwave reactor

-

Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

Methodology:

-

Reactant Preparation: In a suitable microwave reactor vessel, combine geraniol and methyl hexanoate. A molar ratio of 1:3 (geraniol to ester) is a good starting point.

-

Catalyst Addition: Add the immobilized lipase, typically at a concentration of 3-7% of the total reactant weight.

-

Co-product Removal (Optional): To drive the reaction equilibrium towards the product, add 5Å molecular sieves to the mixture to capture the co-produced methanol.

-

Microwave-Assisted Reaction:

-

Place the sealed vessel in the microwave reactor.

-

Set the temperature to 70 °C.

-

Irradiate the mixture for a duration of 30-60 minutes. Reaction progress can be monitored by taking aliquots at different time points (e.g., 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Catalyst Recovery:

-

After the reaction, cool the mixture.

-

Filter the reaction mixture to recover the immobilized lipase, which can be washed and reused for subsequent cycles.

-

-

Product Analysis:

-

Dilute a small sample of the crude product in a suitable solvent (e.g., hexane or ethanol).

-

Analyze the sample by GC-MS to confirm the presence of this compound and determine the conversion percentage. A 99% conversion has been reported for this compound under optimized conditions using this method.[2]

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile compounds like this compound.

-

Column: A non-polar capillary column, such as a DB-5ms (5% phenylmethylpolysiloxane), is typically used.

-

Oven Program: A temperature gradient is employed to separate the components of the reaction mixture. For example, starting at 60°C, ramping at various rates to a final temperature of around 250°C.

-

Detection: Mass spectrometry is used to identify the compound based on its unique mass spectrum and retention time. Quantification can be performed using a flame ionization detector (FID).

Biological Activity and Relevance in Drug Development

While primarily known as a flavoring and fragrance agent, recent studies on geranyl esters, including this compound, have revealed potential cytotoxic and anticancer properties, making them of interest to the pharmaceutical and drug development sectors.

Anticancer and Cytotoxic Effects

Research has demonstrated that geranyl esters possess cytotoxic activity. A study investigating the potential of geranyl esters from citronella oil as anticancer agents found that this compound (referred to as geranyl caproate) exhibited significant cytotoxic effects against murine leukemia (P388) cells, with an IC₅₀ value between 22.34-32.29 µg/ml.[3] The study also noted that these esters had a much lower cytotoxic effect on normal (Vero) cells, suggesting a degree of selectivity for cancer cells.[3]

Furthermore, the closely related compound geranyl acetate has been shown to induce potent anticancer effects in colon cancer (Colo-205) cells.[2] Its mechanism of action was attributed to the induction of apoptosis, DNA damage, and cell cycle arrest.[2] This suggests a potential mechanistic pathway that could be explored for this compound as well.

These findings position this compound and related compounds as potential lead molecules for the development of novel cancer therapies. Their natural origin and established safety profile in the food and cosmetic industries provide a strong foundation for further preclinical investigation.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and a conceptual model of its potential anticancer mechanism of action.

References

- 1. This compound | C16H28O2 | CID 5365992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents – Oriental Journal of Chemistry [orientjchem.org]

- 4. Anti-inflammatory Activity of Natural Geranylated Flavonoids: Cyclooxygenase and Lipoxygenase Inhibitory Properties and Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Temporary title [webprod.hc-sc.gc.ca]

- 6. GSRS [precision.fda.gov]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of fatty alcohol esters

An In-depth Technical Guide to the Physical and Chemical Properties of Fatty Alcohol Esters

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of fatty alcohol esters is paramount for their application in various formulations. This guide provides a detailed overview of these properties, standardized experimental protocols for their determination, and visualizations of relevant biochemical pathways.

Physical Properties of Fatty Alcohol Esters

The physical characteristics of fatty alcohol esters are intrinsically linked to the molecular weight and structure of their constituent fatty acid and alcohol chains. Key properties such as melting point, boiling point, viscosity, and density are crucial for predicting their behavior in different formulations.

Tabulated Physical Property Data

The following tables summarize key physical properties for a selection of common saturated and unsaturated fatty alcohol esters, facilitating easy comparison.

Table 1: Melting and Boiling Points of Selected Fatty Alcohol Esters

| Fatty Alcohol Ester | Molecular Formula | Melting Point (°C) | Boiling Point (°C at 760 mmHg) |

| Methyl Laurate | C13H26O2 | 5 | 262 |

| Ethyl Laurate | C14H28O2 | -10 | 269 |

| Methyl Myristate | C15H30O2 | 18 | 295 |

| Ethyl Myristate | C16H32O2 | 12 | 303 |

| Methyl Palmitate | C17H34O2 | 30 | 322 |

| Ethyl Palmitate | C18H36O2 | 24 | 338 |

| Methyl Stearate | C19H38O2 | 39 | 351 |

| Ethyl Stearate | C20H40O2 | 34 | 358 |

| Methyl Oleate | C19H36O2 | -20 | 349 |

| Ethyl Oleate | C20H38O2 | -32 | 359 |

Table 2: Viscosity, Density, and Surface Tension of Selected Fatty Alcohol Esters

| Fatty Alcohol Ester | Kinematic Viscosity (cSt at 40°C) | Density (g/cm³ at 20°C) | Surface Tension (mN/m at 25°C) |

| Methyl Laurate | 2.39 | 0.870 | 27.5 |

| Ethyl Laurate | 2.64 | 0.863 | 27.2 |

| Methyl Myristate | 3.94 | 0.866 | 28.6 |

| Ethyl Myristate | 4.38 | 0.860 | 28.3 |

| Methyl Palmitate | 5.70 | 0.862 | 29.5 |

| Ethyl Palmitate | 6.42 | 0.858 | 29.2 |

| Methyl Stearate | 7.74 | 0.860 | 30.3 |

| Ethyl Stearate | 8.81 | 0.857 | 30.0 |

| Methyl Oleate | 4.51 | 0.874 | 31.5 |

| Ethyl Oleate | 5.02 | 0.871 | 31.2 |

Solubility

Fatty alcohol esters are nonpolar molecules and are thus generally insoluble in water.[1] However, they exhibit good solubility in a wide range of organic solvents, including ethanol, acetone, and hexane.[2][3] The solubility in polar solvents decreases as the carbon chain length of the fatty acid and alcohol moieties increases.

Chemical Properties and Reactions

The chemical behavior of fatty alcohol esters is primarily dictated by the ester functional group.

Synthesis

Fatty alcohol esters are typically synthesized via two main routes:

-

Esterification: A condensation reaction between a fatty acid and a fatty alcohol, usually in the presence of an acid catalyst.[4][5]

-

Transesterification: The reaction of a triglyceride (from a fat or oil) with an alcohol in the presence of a catalyst to produce fatty acid esters and glycerol. This is the primary method for biodiesel production.[6][7]

Hydrolysis

Hydrolysis is the cleavage of the ester bond by reaction with water to yield a fatty acid and a fatty alcohol. This reaction can be catalyzed by either acids or bases.[8][9]

-

Acid-Catalyzed Hydrolysis: A reversible reaction that reaches equilibrium.

-

Base-Catalyzed Hydrolysis (Saponification): An irreversible reaction that produces a carboxylate salt (soap) and an alcohol.[3]

Oxidation

Unsaturated fatty alcohol esters are susceptible to oxidation at their double bonds. This process can lead to the formation of hydroperoxides, aldehydes, and other degradation products, which can affect the odor, color, and performance of the ester. The presence of antioxidants can mitigate this process.

Experimental Protocols

Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 3-5 mg of the fatty alcohol ester into a standard aluminum DSC pan and hermetically seal it.

-

Instrumentation: Use a calibrated differential scanning calorimeter.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature to -50°C at a rate of 10°C/min.

-

Hold isothermally for 5 minutes.

-

Ramp the temperature to 50°C at a rate of 5°C/min.

-

-

Data Analysis: The melting point is determined as the peak temperature of the melting endotherm on the heating scan.[10]

Viscosity Measurement using a Rotational Viscometer

-

Sample Preparation: Place approximately 50 mL of the fatty alcohol ester into a temperature-controlled sample cup.

-

Instrumentation: Use a rotational viscometer with a suitable spindle (e.g., a concentric cylinder or cone-plate geometry).

-

Procedure:

-

Allow the sample to thermally equilibrate to the desired temperature (e.g., 40°C ± 0.1°C).

-

Set the spindle to rotate at a constant shear rate.

-

Record the torque required to maintain the set rotational speed.

-

-

Calculation: The dynamic viscosity is calculated from the torque, rotational speed, and the geometry constants of the spindle. The kinematic viscosity can be determined by dividing the dynamic viscosity by the density of the fluid at the same temperature.

Density Measurement using an Oscillating U-Tube Densitometer

-

Instrumentation: A calibrated oscillating U-tube densitometer.

-

Procedure:

-

Calibrate the instrument with dry air and deionized water at the measurement temperature.

-

Inject the fatty alcohol ester sample into the U-tube, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium.

-

The instrument measures the oscillation period of the U-tube, which is related to the density of the sample.

-

-

Data Recording: The density is typically displayed directly by the instrument.

Surface Tension Determination by the Du Noüy Ring Method

-

Instrumentation: A tensiometer equipped with a platinum-iridium Du Noüy ring.

-

Procedure:

-

Thoroughly clean the ring with a suitable solvent and then flame it to remove any organic residues.

-

Place the fatty alcohol ester sample in a thermostated vessel.

-

Lower the ring until it is submerged in the liquid.

-

Slowly raise the ring, pulling a meniscus of liquid with it.

-

Record the maximum force exerted on the ring just before the meniscus breaks.

-

-

Calculation: The surface tension is calculated from the maximum force, the circumference of the ring, and a correction factor that accounts for the shape of the meniscus.

Experimental Workflow for Acid-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the fatty alcohol ester (1 equivalent), water (10-20 equivalents), and a catalytic amount of a strong acid (e.g., 5 mol% sulfuric acid).

-

Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Extract the mixture with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with saturated sodium bicarbonate solution to remove the acid catalyst and the fatty acid product.

-

The fatty alcohol remains in the organic layer. The fatty acid can be recovered from the aqueous layer by acidification followed by extraction.

-

Experimental Workflow for Transesterification

-

Reaction Setup: In a three-necked flask fitted with a reflux condenser, mechanical stirrer, and thermometer, place the triglyceride and methanol (e.g., a 1:6 molar ratio).

-

Catalyst Preparation: Dissolve a catalytic amount of sodium methoxide (e.g., 1 wt% of the triglyceride) in the methanol.

-

Reaction: Heat the mixture to 60-65°C with constant stirring for 1-2 hours.

-

Product Separation:

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Allow the layers to separate. The lower layer is glycerol, and the upper layer is the fatty acid methyl esters.

-

Drain the glycerol layer.

-

-

Purification: Wash the ester layer with warm water to remove residual catalyst and glycerol. Dry the ester layer over anhydrous sodium sulfate.

Visualization of Relevant Pathways

General Biosynthetic Pathway of Fatty Alcohols

The biosynthesis of fatty alcohols is a key metabolic pathway in many organisms and a target for metabolic engineering to produce these valuable chemicals from renewable resources.

Caption: A simplified schematic of the fatty alcohol biosynthetic pathway.

Engineered Metabolic Pathway for Fatty Acid Ethyl Ester (FAEE) Production in Saccharomyces cerevisiae

Metabolic engineering of Saccharomyces cerevisiae has enabled the production of FAEEs, a type of biodiesel, from simple sugars.[11][12]

Caption: An engineered pathway for the production of FAEEs in yeast.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. monash.edu [monash.edu]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. Metabolic pathway engineering for fatty acid ethyl ester production in Saccharomyces cerevisiae using stable chromosomal integration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

A Technical Guide to the Synthesis of Geranyl Hexanoate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Geranyl hexanoate, a monoterpene ester, and its derivatives are valuable compounds with applications ranging from fragrances and flavorings to potential therapeutic agents. Their synthesis is a key area of research, with a focus on developing efficient, sustainable, and selective methods. This technical guide provides an in-depth overview of the core synthesis strategies for this compound and its derivatives, presenting quantitative data, detailed experimental protocols, and visual workflows to support research and development in this field.

Core Synthesis Methodologies

The synthesis of this compound and its derivatives can be broadly categorized into two primary approaches: enzymatic synthesis and traditional chemical synthesis. Each method offers distinct advantages and disadvantages in terms of yield, selectivity, reaction conditions, and environmental impact.

Enzymatic Synthesis: A Green Chemistry Approach

Enzymatic synthesis, particularly using lipases, has emerged as a highly effective and environmentally friendly method for producing geranyl esters.[1] Lipases are biocatalysts that can facilitate esterification and transesterification reactions with high specificity under mild conditions.[1]

1.1.1. Lipase-Catalyzed Esterification

Direct esterification involves the reaction of geraniol with hexanoic acid, catalyzed by a lipase. This method is advantageous due to the direct use of the free acid. Immobilized lipases, such as Novozym 435 (from Candida antarctica) and Lipozyme TL IM (from Thermomyces lanuginosus), are commonly employed to simplify catalyst recovery and reuse.[2]

1.1.2. Lipase-Catalyzed Transesterification

Transesterification involves the reaction of geraniol with an existing ester of hexanoic acid, such as methyl hexanoate or ethyl hexanoate.[3] This approach can sometimes offer higher yields and faster reaction times compared to direct esterification. Microwave-assisted enzymatic transesterification has been shown to be a particularly rapid and efficient method.[4]

Chemical Synthesis: Traditional and Robust Methods

Traditional chemical synthesis offers a well-established route to this compound, often characterized by high conversion rates but potentially harsh reaction conditions.

1.2.1. Fischer-Speier Esterification

The most common chemical method for synthesizing esters is the Fischer-Speier esterification. This reaction involves heating a carboxylic acid (hexanoic acid) and an alcohol (geraniol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[5][6] The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (usually the alcohol) is used, or the water formed during the reaction is removed, often by azeotropic distillation with a solvent like toluene.[5][6]

Quantitative Data on Synthesis Methods

The choice of synthesis method is often guided by quantitative metrics such as yield, reaction time, and optimal conditions. The following tables summarize key data from various studies on the synthesis of this compound and related esters.

Table 1: Enzymatic Synthesis of Geranyl Esters

| Product | Enzyme | Method | Acyl Donor | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | Lipozyme 435 | Microwave-assisted Transesterification | Methyl hexanoate | 70 | 0.5 | 99 | [4] |

| This compound | Immobilized Lipase | Enzymatic Conversion | Hexanoic acid | - | - | >90 | [7] |

| Geranyl Butyrate | Lipozyme 435 | Microwave-assisted Transesterification | Ethyl butyrate | 70 | 0.5 | 98 | [4] |

| Geranyl Octanoate | Lipozyme 435 | Microwave-assisted Transesterification | Methyl octanoate | 70 | 0.5 | 98 | [4] |

| Geranyl Acetate | Novozym 435 | Esterification | Acetic acid | 55 | 4 | 82.9 | [8] |

| Geranyl Propionate | Novozym 435 | Esterification | Propionic acid | 40 | - | ~93 | [9] |

Table 2: Chemical Synthesis of Geranyl Esters

| Product | Catalyst | Method | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Geranyl Butyrate | Sodium Hydroxide | Esterification | Geraniol, Butyric acid | 80 | 8 | - | [3] |

| Geranyl Caproate | Sodium Hydroxide | Esterification | Geraniol, Caproic acid | 80 | 8 | - | [3] |

| Geranyl Caprylate | Sodium Hydroxide | Esterification | Geraniol, Caprylic acid | 80 | 8 | - | [3] |

| Geranyl Esters | Gd(OTf)3 | Esterification | Geraniol, Carboxylic acids | - | - | High | [4][7] |

Synthesis of this compound Derivatives

The versatile structure of this compound allows for the synthesis of a wide range of derivatives with potentially novel properties. These modifications can be targeted at the geraniol backbone or the hexanoate chain.

Epoxidation of the Geranyl Moiety

The double bonds in the geraniol portion of the molecule are susceptible to epoxidation. This can be achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[10] Epoxidation can lead to derivatives with altered biological activities and can serve as an intermediate for further functionalization.

Other Derivatization Strategies

Further derivatization can be achieved through various organic reactions, including:

-

Hydroxylation and Halogenation: The double bonds can be hydroxylated or halogenated to introduce new functional groups.

-

Cyclization: Intramolecular cyclization of geranyl esters, particularly after epoxidation, can lead to the formation of cyclic ethers and other complex structures.[4][7]

Experimental Protocols

Protocol for Microwave-Assisted Enzymatic Synthesis of this compound

This protocol is adapted from a study on the microwave-assisted synthesis of geraniol esters.[4]

Materials:

-

Geraniol

-

Methyl hexanoate

-

Immobilized lipase (Lipozyme 435)

-

5Å Molecular sieves (optional, for methanol removal)

-

Microwave reactor

Procedure:

-

Combine geraniol and methyl hexanoate in a molar ratio of 1:6 in a microwave-safe reaction vessel.

-

Add Lipozyme 435 at a concentration of 7% (w/w) relative to the total substrate weight.

-

If desired, add 5Å molecular sieves to capture the methanol co-product.

-

Place the vessel in the microwave reactor and heat to 70°C for 30 minutes with stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the immobilized enzyme by filtration.

-

The product, this compound, can be purified by column chromatography.

-

Analyze the product by Gas Chromatography (GC) to determine the conversion and yield.

Protocol for Fischer-Speier Esterification of Geraniol with Hexanoic Acid

This is a general protocol for Fischer-Speier esterification.[5][6][11]

Materials:

-

Geraniol

-

Hexanoic acid

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Dean-Stark apparatus

-

Round-bottom flask and reflux condenser

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add geraniol (1 equivalent) and an excess of hexanoic acid (e.g., 1.5 equivalents).

-

Add toluene as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete (no more water is collected or the starting material is consumed), cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Visualizing Synthesis and Biological Pathways

Workflow for this compound Synthesis

The following diagram illustrates the general workflows for both the enzymatic and chemical synthesis of this compound.

Caption: Comparative workflows for enzymatic and chemical synthesis of this compound.

Potential Anti-Inflammatory Signaling Pathways of Geranyl Derivatives

Geraniol, the parent alcohol of this compound, and its esters have been shown to possess anti-inflammatory and anticancer properties.[9][12] These effects are often mediated through the modulation of key cellular signaling pathways. The following diagram illustrates the potential inhibitory effects of geranyl derivatives on the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

References

- 1. CN1490292A - The synthetic method of geranyl geraniol - Google Patents [patents.google.com]

- 2. Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gd(OTf)3-catalyzed synthesis of geranyl esters for the intramolecular radical cyclization of their epoxides mediated by titanocene (III) [repositorio.minciencias.gov.co]

- 5. CN1218918C - The synthetic method of geranyl geraniol - Google Patents [patents.google.com]

- 6. cerritos.edu [cerritos.edu]

- 7. Description: Gd(OTf)3-catalyzed synthesis of geranyl esters for the intramolecular radical cyclization of their epoxides mediated by titanocene (III) [redcol.minciencias.gov.co]

- 8. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. community.wvu.edu [community.wvu.edu]

- 12. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Olfactory Properties and Odor Profile of Geranyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl hexanoate is an ester recognized for its significant contribution to the aroma of various fruits and flowers. Chemically, it is the ester of geraniol and hexanoic acid. Its pleasant and complex aroma profile makes it a valuable compound in the flavor and fragrance industry and an interesting subject for olfactory research. This guide provides a comprehensive overview of the olfactory properties, odor profile, and the analytical methodologies used to characterize this compound.

Olfactory Properties of this compound

The scent of this compound is characterized by a combination of fruity and floral notes. Multiple sources describe its odor with a consistent set of descriptors, highlighting its complexity.

Odor Profile

The odor of this compound is generally described as a fusion of fruity and floral scents. Specific descriptors frequently used include:

The taste of this compound is similarly complex, with descriptors including fruity, floral, green, rose, tropical, and citrus notes.[2]

Quantitative Olfactory Data

| Compound | Odor Detection Threshold (in air) |

| Geraniol | 4 to 75 ppb |

| Geranyl Acetate | 9 to 460 ppb |

Note: The wide range in reported thresholds can be attributed to different analytical methods, matrices, and panelist sensitivities.

Experimental Protocols for Olfactory Analysis

The characterization of the olfactory properties of a compound like this compound involves a combination of sensory and instrumental analysis.

Sensory Evaluation

Sensory evaluation relies on trained human panelists to describe and quantify the odor profile of a substance.

A panel of 8-12 individuals is typically selected based on their olfactory acuity, descriptive ability, and consistency. Training involves exposure to a wide range of reference odorants to develop a common vocabulary for describing scents.

This compound is diluted in an appropriate solvent, such as odorless diethyl phthalate or ethanol, to various concentrations. Samples are presented on smelling strips or in olfactometers to control for concentration and environmental variables.

-

Attribute Generation: Panelists are presented with a sample of this compound and individually generate descriptive terms for its aroma.

-

Consensus and Reference: Through discussion, a consensus list of descriptors is developed. Each descriptor is anchored to a reference standard (e.g., specific essential oils or pure chemicals) to ensure consistency.

-

Intensity Rating: Panelists rate the intensity of each descriptor on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = very strong).

-

Data Analysis: The intensity ratings are averaged across panelists to generate a quantitative odor profile, often visualized as a spider or radar plot.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[4][5]

A diluted solution of this compound is injected into the gas chromatograph. For complex matrices, a pre-analysis extraction step, such as solid-phase microextraction (SPME), may be employed to isolate volatile compounds.[6]

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5 or HP-5MS) is typically used for the separation of esters.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points. A typical program might start at 50°C, hold for 2 minutes, and then ramp at 10°C/min to 250°C.

-

Effluent Splitting: The column effluent is split between a chemical detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a heated sniffing port.

-

Sniffing: A trained analyst sniffs the effluent from the sniffing port throughout the chromatographic run.

-

Detection and Description: The analyst records the retention time of each detected odor event and provides a description of the scent.

-

Intensity Measurement: The intensity of each odor can be rated using a time-intensity device or by using dilution-to-threshold methods like Aroma Extract Dilution Analysis (AEDA).[7] In AEDA, the sample is serially diluted and re-analyzed until no odor is detected, providing a measure of the odor's potency.[7]

Signaling Pathway in Olfactory Perception

The perception of odorants like this compound is initiated by the binding of the molecule to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).

The binding of an odorant to its specific OR triggers a conformational change in the receptor, activating an associated G-protein (Gαolf). This initiates a signaling cascade that ultimately leads to the generation of an action potential, which is transmitted to the olfactory bulb in the brain for processing.

Caption: Sensory Evaluation Workflow.

Caption: Olfactory Signaling Pathway.

Conclusion

This compound possesses a multifaceted odor profile characterized by a blend of fruity and floral notes. While quantitative data on its odor threshold is limited, its perceived scent is well-documented. The analytical techniques of sensory evaluation and gas chromatography-olfactometry provide robust methodologies for the detailed characterization of its olfactory properties. A deeper understanding of the interaction of this compound with specific olfactory receptors will further elucidate the mechanisms underlying its unique aroma perception. This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this important aroma compound.

References

- 1. This compound | C16H28O2 | CID 5365992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. flavourandessence.com [flavourandessence.com]

- 3. This compound, 10032-02-7 [thegoodscentscompany.com]

- 4. pfigueiredo.org [pfigueiredo.org]

- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry [frontiersin.org]

- 7. A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Geranyl Hexanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Geranyl hexanoate (C16H28O2) is an ester known for its characteristic fruity, floral aroma, which has led to its widespread use as a flavoring and fragrance agent.[1][2] Beyond its organoleptic properties, understanding its behavior in various solvents is critical for its application in pharmaceutical formulations, cosmetics, and as a standard in chemical analysis. Its molecular structure, characterized by a long, non-polar hydrocarbon chain derived from geraniol and a moderately polar ester group, dictates its solubility profile, making it highly soluble in non-polar organic solvents and poorly soluble in water.

This guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative and qualitative data, detailing experimental protocols for solubility determination, and visualizing key concepts and workflows.

Quantitative and Qualitative Solubility Data

The table below summarizes the known solubility properties of this compound.

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility | Reference |

| Water | Highly Polar Protic | 0.07261 mg/L @ 25 °C (estimated) | Insoluble / Very Slightly Soluble | [3][4] |

| 0.013 g/L (predicted) | [8] | |||

| Ethanol | Polar Protic | Data not available | Soluble | [3][7] |

| Alcohol (General) | Polar Protic | Data not available | Soluble | [3][4][5][6] |

| Acetone | Polar Aprotic | Data not available | Expected to be soluble | [9] |

| Hexane | Non-Polar | Data not available | Expected to be highly soluble | [10] |

| Toluene | Non-Polar | Data not available | Expected to be highly soluble | [10] |

Note: Solubility for solvents other than water and alcohol is inferred from the general principle of "like dissolves like" and data on similar esters.[9][10][11] Quantitative experimental studies are needed to confirm precise solubility values.

Experimental Protocol: Gravimetric Determination of Solubility

This section details a standard laboratory protocol for determining the solubility of this compound in a given organic solvent at a specific temperature. This method involves preparing a saturated solution and determining the mass of the dissolved solute.

Objective: To quantify the solubility of this compound in an organic solvent (e.g., ethanol) at 25°C.

Materials:

-

This compound (>97% purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Scintillation vials or sealed test tubes

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected organic solvent in a sealed vial. An excess is necessary to ensure a saturated solution is formed.

-

Equilibration: Place the vial in a temperature-controlled shaker set to 25°C. Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. Check for the presence of undissolved solute to confirm saturation.

-

Sample Extraction: After equilibration, allow the solution to stand undisturbed for at least 2 hours inside the temperature-controlled environment to let the excess solid settle.

-

Filtration: Carefully draw a known volume of the clear supernatant (e.g., 5 mL) using a pipette. To remove any suspended microparticles, pass the solution through a 0.22 µm syringe filter into a pre-weighed evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60°C). A gentle stream of nitrogen gas can be used to accelerate evaporation.

-

Mass Determination: Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it on the analytical balance. The difference between this mass and the initial mass of the dish is the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of sample taken (mL)) * 100

Visualizations: Workflows and Conceptual Relationships

Diagrams created with Graphviz provide a clear visual representation of experimental processes and the chemical principles governing solubility.

References

- 1. This compound | C16H28O2 | CID 5365992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 3. This compound, 10032-02-7 [thegoodscentscompany.com]

- 4. geranyl acetone, 689-67-8 [perflavory.com]

- 5. geranyl octanoate, 51532-26-4 [thegoodscentscompany.com]

- 6. geranyl acetone, 689-67-8 [thegoodscentscompany.com]

- 7. ventos.com [ventos.com]

- 8. Showing Compound this compound (FDB000412) - FooDB [foodb.ca]

- 9. scribd.com [scribd.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. CAS 51532-26-4: Geranyl octanoate | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Note: Quantitative Analysis of Geranyl Hexanoate by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl hexanoate is an organic ester with a characteristic fruity, rosy aroma, making it a common ingredient in fragrances, cosmetics, and food products. Accurate quantification of this compound is crucial for quality control, formulation development, and stability testing in these industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS with an internal standard method.

Experimental Protocols

Materials and Reagents

-

This compound Standard: (≥98% purity)

-

Internal Standard (IS): n-Tridecane (≥99% purity)

-

Solvent: Hexane or Ethyl Acetate (GC grade)

-

Sample Matrix: As applicable (e.g., cosmetic cream, fragrance oil, food sample)

-

Glassware: Volumetric flasks, pipettes, autosampler vials with septa

-

Syringe filters (0.45 µm)

Standard and Sample Preparation

2.1. Standard Stock Solutions

-

This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

-

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of n-tridecane and dissolve it in 10 mL of hexane in a volumetric flask.

2.2. Calibration Standards

Prepare a series of calibration standards by serial dilution of the this compound stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

2.3. Sample Preparation (Example: Cosmetic Cream)

-

Accurately weigh 1 g of the cosmetic cream into a 15 mL centrifuge tube.

-

Add 5 mL of hexane and the internal standard to achieve a final concentration of 10 µg/mL.

-

Vortex the mixture vigorously for 2 minutes to extract the this compound.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to separate the cream base from the hexane layer.

-

Carefully collect the supernatant (hexane layer) and filter it through a 0.45 µm syringe filter into a GC autosampler vial.

GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of this compound.

| Parameter | Value |

| Gas Chromatograph | |

| GC System | Agilent 8890 GC or equivalent |

| Column | ZB-5 or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (Split ratio 20:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial temperature 70°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min. |

| Mass Spectrometer | |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Solvent Delay | 3 min |

Data Presentation: Quantitative Data Summary

For quantitative analysis, monitor the following characteristic ions in SIM mode. The most abundant ion is used for quantification (Quant Ion), and the others for confirmation (Qualifier Ions).

| Compound | Retention Time (approx. min) | Quant Ion (m/z) | Qualifier Ions (m/z) |

| n-Tridecane (IS) | 9.5 | 57 | 43, 71 |

| This compound | 14.2 | 69 | 41, 81, 93 |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound by GC-MS.

Data Analysis and Quantification

-

Peak Identification: Identify the peaks corresponding to n-tridecane and this compound in the chromatograms based on their retention times and the presence of the specified quantifier and qualifier ions.

-

Peak Integration: Integrate the peak areas of the quantifier ion for both this compound and the internal standard.

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.

-

Quantification: Calculate the concentration of this compound in the samples using the generated calibration curve and the measured peak area ratios.

Conclusion

This application note provides a comprehensive and detailed protocol for the reliable quantification of this compound in various matrices using GC-MS. The use of an internal standard and Selected Ion Monitoring (SIM) mode ensures high accuracy, sensitivity, and reproducibility of the results. This method is well-suited for quality control and research applications in the cosmetic, fragrance, and food industries.

Application Notes and Protocols for Geranyl Hexanoate in Insect Pheromone Studies

Introduction

Geranyl hexanoate is a naturally occurring ester identified as a key component of the female-produced sex pheromone in certain insect species, most notably the click beetle Agriotes sordidus.[1][2][3] It plays a crucial role in chemical communication, mediating behaviors such as mate location.[1] This document provides detailed application notes and experimental protocols for researchers and scientists investigating the effects of this compound on insect behavior.

Chemical Information

-

IUPAC Name: (2E)-3,7-dimethylocta-2,6-dien-1-yl hexanoate

-

Synonyms: Geranyl caproate[4]

-

Molecular Formula: C16H28O2[5]

-

Natural Occurrence: Found in the pheromone gland extracts of female Agriotes sordidus beetles and as a volatile compound released by them.[1][6] Also present in various plants, such as palmarosa oil.[4]

Data Presentation

Table 1: Behavioral Response of Agriotes sordidus to this compound in Field Trapping Experiments

| Treatment (Dose of this compound) | Mean Male Catch (±SE) | Mean Female Catch (±SE) |

| Unbaited Control | ~5 | ~1 |

| 1 mg | ~40 | ~5 |

| 3 mg | ~75 | ~12 |

| 10 mg | ~105 | ~18 |

| 30 mg | ~110 | ~20 |

Data adapted from field trapping experiments on Agriotes sordidus, showing a clear dose-response relationship for both sexes.[1]

Table 2: Electroantennogram (EAG) Responses of Agriotes sordidus to Pheromone Components

| Compound | Male Antennae Response (Normalized) | Female Antennae Response (Normalized) |

| This compound | High | High |

| (E,E)-Farnesyl hexanoate | Moderate | Moderate |

| Geranyl octanoate | Low | Low |

This table summarizes the general trend of EAG responses, indicating that both male and female A. sordidus antennae are highly sensitive to this compound.[1][6]

Experimental Protocols

Protocol 1: Collection of Insect Volatiles for Pheromone Identification

This protocol describes a general method for collecting volatile compounds released by insects, which can be analyzed to identify pheromone components like this compound.

Materials:

-

Live insects (e.g., virgin female A. sordidus)

-

Glass aeration chamber

-

Charcoal-filtered air source

-

Volatile collection trap (e.g., glass tube with a sorbent like Porapak Q or Tenax)

-

Solvent for elution (e.g., hexane, dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

Place the live insects into the glass aeration chamber.

-

Pass a gentle stream of charcoal-filtered air through the chamber to carry the emitted volatiles.

-

Direct the air stream through the volatile collection trap containing the sorbent material. The sorbent will adsorb the organic volatile compounds.

-

After a set collection period (e.g., 24 hours), remove the sorbent trap.

-

Elute the trapped compounds from the sorbent using a small volume of a high-purity solvent.

-

Concentrate the resulting solution if necessary.

-

Analyze the extract using GC-MS to separate and identify the chemical components. Compare the mass spectra with known standards of compounds like this compound.

Protocol 2: Electroantennography (EAG) Bioassay

EAG is used to measure the electrical response of an insect antenna to a chemical stimulus, indicating its olfactory sensitivity.

Materials:

-

Live insect

-

Dissecting microscope

-

Glass capillary electrodes

-

Saline solution (e.g., insect Ringer's)

-

Micromanipulators

-

Amplifier and data acquisition system

-

Odor delivery system (e.g., Pasteur pipette with filter paper)

-

Synthetic this compound and other test compounds

-

Solvent (e.g., paraffin oil or hexane)

Procedure:

-

Excise an antenna from a live insect under the dissecting microscope.

-

Mount the antenna between the two glass capillary electrodes filled with saline solution. The recording electrode is placed at the tip, and the reference electrode at the base.

-

Prepare serial dilutions of synthetic this compound in the chosen solvent.

-

Apply a known volume of the test solution onto a piece of filter paper and insert it into a Pasteur pipette.

-

Deliver a puff of air through the pipette over the mounted antenna to introduce the chemical stimulus.

-

Record the resulting depolarization of the antennal membrane (the EAG response).

-

Use a solvent-only puff as a negative control and a known standard compound as a positive control.

-

Test a range of concentrations and other related compounds to create a response profile.

Protocol 3: Field Trapping Bioassay

This protocol is for assessing the attractiveness of this compound to insects in their natural environment.

Materials:

-

Insect traps (e.g., YATLORf or black intercept panel traps)[1][7]

-

Lures (e.g., rubber septa or plastic sachets)

-

Synthetic this compound of high purity (>98%)[1]

-

Solvent for dilution (e.g., hexane or isopropyl alcohol)[7]

-

Preservative for collection cups (e.g., propylene glycol)[7]

-

Randomized block experimental design layout in the field

Procedure:

-

Prepare lures by impregnating them with different doses of this compound dissolved in a solvent. Allow the solvent to evaporate completely.

-

Prepare control lures treated only with the solvent.

-

Set up traps in the field in a randomized block design to minimize positional effects.[7] Traps should be spaced adequately (e.g., >10 meters apart) to avoid interference.[7]

-

Add a preservative to the collection cups to kill and preserve captured insects.[7]

-

Deploy the baited and control traps.

-

Check the traps at regular intervals (e.g., weekly), record the number of captured target insects (males and females), and replace the lures as needed.[7]

-

Analyze the catch data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different doses of this compound on insect attraction.

Visualizations

Pheromone Identification Workflow

Caption: Workflow for insect pheromone identification and confirmation.

Behavioral Bioassay Logic

Caption: Logical flow of a typical insect behavioral bioassay.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, the female-produced pheromone of Agriotes sordidus Illiger (Coleoptera: Elateridae) and its activity on both sexes - Repository of the Academy's Library [real.mtak.hu]

- 3. This compound, the female-produced pheromone of Agriotes sordidus Illiger (Coleoptera: Elateridae) and its activity on both sexes [repository.rothamsted.ac.uk]

- 4. This compound, 10032-02-7 [thegoodscentscompany.com]

- 5. This compound | C16H28O2 | CID 5365992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. csalomontraps.com [csalomontraps.com]

- 7. Field bioassays [bio-protocol.org]

Application Notes and Protocols: Geranyl Hexanoate as a Flavoring Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical information and detailed experimental protocols for the use of geranyl hexanoate as a flavoring agent in various matrices.

Application Notes

Overview and Flavor Profile

This compound (also known as geranyl caproate) is a fatty acid ester known for its potent and multifaceted flavor profile.[1] It is characterized primarily by fruity and floral notes.[2] The aroma is often described as a combination of rose, geranium, waxy, green, and tropical citrus.[2] In food applications, it imparts realistic fruit notes, particularly apple and pear, adding depth and complexity to flavor formulations.[3]

Physicochemical Properties

This compound is a colorless, oily liquid that is insoluble in water but soluble in most organic solvents like ethanol.[2] This solubility profile makes it well-suited for incorporation into flavor concentrates and oil-based systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Name | [(2E)-3,7-dimethylocta-2,6-dienyl] hexanoate | [3] |

| Synonyms | Geranyl caproate | [3][4] |

| Molecular Formula | C₁₆H₂₈O₂ | [5] |

| Molecular Weight | 252.39 g/mol | [5] |

| Appearance | Colorless clear oily liquid | [2] |

| CAS Number | 10032-02-7 | [4] |

| Boiling Point | 240 °C at 760 mm Hg; 98 °C at 1.00 mm Hg | [2] |

| Density | 0.890 g/cm³ (at 15.5 °C) | [3] |

| Refractive Index | 1.45 | [3] |

| Solubility | Insoluble in water; Soluble in alcohol |[2] |

Applications in Food and Beverage

This compound is a versatile flavoring agent used to build and enhance fruit flavor profiles in a variety of products. Its stability and potent character allow for its use in:

-

Beverages (Non-alcoholic): To provide fruity top notes, particularly in apple, pear, and tropical-flavored drinks.

-

Confectionery and Baked Goods: For creating realistic and complex fruit fillings and flavorings in candies and pastries.

-

Frozen Dairy: To add fruity and floral nuances to ice creams and frozen yogurts.

Regulatory Status and Safety

This compound is widely recognized as a safe flavoring ingredient by major international regulatory bodies.

Table 2: Regulatory Information and Typical Usage Levels

| Parameter | Status / Value | Reference(s) |

|---|---|---|

| FEMA Number | 2515 | [3][4] |

| GRAS Status | Generally Recognized as Safe (GRAS) | [6][7][8] |

| JECFA Evaluation | No safety concern at current levels of intake when used as a flavouring agent (1997) | [3] |

| CFR Listing | 21 CFR 172.515 | [3] |

| Oral LD₅₀ (Rat) | > 5000 mg/kg | [2] |

| Typical Use Level (Non-alcoholic Beverages) | 1.3 ppm | [2][7] |

| Typical Use Level (Frozen Dairy) | 0.90 ppm | [2][7] |

| Typical Use Level (Hard Candy) | 3.2 ppm | [7] |

| Typical Use Level (Chewing Gum) | 2.0 ppm |[7] |

Note: Use levels are based on historical data and should be optimized for the specific application and matrix. Updated use levels may be available from FEMA upon request.[6]

Experimental Protocols

Protocol: Sensory Evaluation of this compound

2.1.1 Objective: To determine the sensory contribution of this compound in a simple food matrix. This can be achieved through two common methods: a discrimination test and a descriptive analysis.

2.1.2 Method 1: Triangle Test (Discrimination) This test determines if a sensory difference is perceptible between a control and a sample containing this compound.

-

Materials:

-

This compound (food grade)

-

Ethanol (food grade, for stock solution)

-

Base matrix (e.g., 5% sucrose in spring water)

-

Identical tasting cups, coded with random 3-digit numbers

-

Water for rinsing

-

Sensory panelists (minimum of 8-10 trained assessors)

-

-

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 0.1% this compound in food-grade ethanol.

-

Prepare two batches of the base matrix.

-

Control Sample (A): The plain base matrix.

-

Test Sample (B): The base matrix dosed with the stock solution to a target concentration (e.g., 1.0 ppm). Ensure thorough mixing.

-

-

Test Setup:

-

For each panelist, present three coded samples: two identical and one different. There are two possible combinations: AAB and BBA. The presentation order should be randomized across panelists.

-

-

Evaluation:

-

Instruct panelists to taste each sample from left to right.

-

Ask them to identify the "odd" or "different" sample.

-

Panelists must make a choice, even if they are guessing.

-

-

Data Analysis:

-

Count the number of correct identifications.

-

Use a statistical table for triangle tests to determine if the number of correct responses is significant at a chosen confidence level (e.g., p < 0.05). A significant result indicates a perceivable difference.

-

-

2.1.3 Method 2: Quantitative Descriptive Analysis (QDA) This method characterizes the specific flavor attributes of this compound.

-

Materials: Same as Triangle Test, but requires a highly trained panel (6-10 panelists).

-

Procedure:

-

Lexicon Development:

-

In preliminary sessions, have panelists taste the test sample (and other relevant fruity esters) to develop a consensus vocabulary (lexicon) to describe the aroma and flavor attributes (e.g., "green apple," "rose," "waxy," "citrus peel").

-

-

Sample Preparation: Prepare a control and a test sample with a known concentration of this compound.

-

Evaluation:

-

Provide panelists with the coded samples and a scoresheet listing the developed attributes.

-

Panelists rate the intensity of each attribute on a scale (e.g., a 15-cm line scale anchored from "none" to "very intense").

-

-

Data Analysis:

-

Convert the line scale ratings to numerical data.

-

Use Analysis of Variance (ANOVA) to determine which attributes are significantly different between the control and test samples.

-

Visualize the results using a spider or radar plot to compare the flavor profiles.

-

-

Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

2.2.1 Objective: To accurately quantify the concentration of this compound in a liquid food matrix (e.g., a beverage).

-

Materials and Equipment:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

SPME (Solid-Phase Microextraction) holder and fibers (e.g., DVB/CAR/PDMS) or liquid-liquid extraction solvents (e.g., dichloromethane).

-

This compound standard (high purity)

-

Internal Standard (IS), e.g., methyl nonanoate or another ester not present in the sample.

-

Sample vials with septa

-

Sodium chloride (for SPME)

-

-

Procedure:

-

Standard and Sample Preparation:

-

Calibration Standards: Prepare a series of standards of this compound in a model beverage or ethanol at known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm). Spike each standard with a fixed concentration of the internal standard.

-

Sample Preparation (SPME): Place a known volume of the beverage (e.g., 5 mL) into a 20 mL headspace vial. Add a fixed amount of internal standard. Add NaCl (e.g., 1 g) to increase the volatility of the analyte.

-

-

Extraction (SPME):

-

Equilibrate the sample vial at a set temperature (e.g., 40°C) for a set time (e.g., 10 minutes).

-

Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) with agitation.

-

-

GC-MS Analysis:

-

Injection: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a set time (e.g., 2 minutes) in splitless mode.

-

GC Conditions (Example):

-

Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow (e.g., 1.0 mL/min).

-

Oven Program: Start at 50°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.

-

-

MS Conditions (Example):

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mode: Scan mode (e.g., m/z 40-350) for initial identification and Selected Ion Monitoring (SIM) mode for quantification. Select characteristic, abundant ions for this compound and the internal standard.

-

-

-

Data Analysis:

-

Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

-

Calculate the concentration of this compound in the unknown sample using the regression equation from the calibration curve.

-

-

Visualizations

Caption: General olfactory signal transduction pathway for odorant perception.

Caption: Workflow for evaluating this compound as a flavoring agent.

Caption: Logical relationships in the application of this compound.

References

- 1. Showing Compound this compound (FDB000412) - FooDB [foodb.ca]

- 2. This compound, 10032-02-7 [thegoodscentscompany.com]

- 3. This compound | C16H28O2 | CID 5365992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Food safety and quality: details [fao.org]

- 5. GSRS [precision.fda.gov]

- 6. femaflavor.org [femaflavor.org]

- 7. femaflavor.org [femaflavor.org]

- 8. femaflavor.org [femaflavor.org]

Application Notes and Protocols for Electroantennography (EAG) Studies of Geranyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of olfactory receptor neurons on an insect's antenna to volatile chemical stimuli. This method is a cornerstone in chemical ecology, entomology, and the development of semiochemical-based pest management and pollinator attraction strategies. By quantifying the antennal response to specific compounds, researchers can screen for biologically active molecules such as pheromones, kairomones (host-plant cues), and allomones. Geranyl hexanoate, a volatile organic compound with a fruity, floral scent, is a component of various plant fragrances and is known to be an attractant for numerous insect species, particularly pollinators like bees and moths. These application notes provide a detailed protocol for conducting EAG experiments to assess the antennal response of insects to this compound.

The insect olfactory system is remarkably sensitive and selective. Odorant molecules, like this compound, enter the pores of the insect's antennal sensilla and bind to Odorant Binding Proteins (OBPs) in the sensillar lymph. The OBP-odorant complex then interacts with Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs). This interaction triggers a cascade of intracellular signaling events, leading to the opening of ion channels and the generation of an electrical potential. The EAG technique measures the sum of these potentials across numerous responding ORNs, providing a quantitative measure of the antenna's overall sensitivity to the tested compound.[1][2][3] Understanding the EAG response to this compound is crucial for elucidating its role in insect behavior and for the development of novel attractants or repellents for agricultural and public health applications.

Experimental Protocols

This section details the methodology for conducting EAG analysis of this compound. The protocol is based on established EAG procedures and can be adapted for various insect species. For illustrative purposes, this protocol will refer to a representative model insect, the turnip moth (Agrotis segetum), which is known to respond to a variety of plant-derived volatiles.[4]

Materials and Reagents

-

Insects: Healthy, 2-5 day old adult moths (Agrotis segetum), separated by sex.

-

This compound: High purity (≥98%).

-

Solvent: Hexane or paraffin oil (redistilled, high purity).

-

Saline Solution (Insect Ringer's):

-

NaCl: 120 mM

-

KCl: 5 mM

-

CaCl2: 1 mM

-

MgCl2: 1 mM

-

HEPES buffer: 10 mM

-

Adjust pH to 6.5.

-

-

Electrodes:

-

Recording electrode: Glass capillary micropipette filled with saline solution.

-

Reference electrode: Glass capillary micropipette filled with saline solution.

-

-

Electrode Holder/Micromanipulators: To position the electrodes.

-

Amplifier: High-impedance DC amplifier.

-

Data Acquisition System: Analog-to-digital converter and recording software.

-

Stimulus Delivery System:

-

Purified, humidified air stream.

-

Stimulus controller for timed air puffs.

-

Pasteur pipettes and filter paper strips.

-

-

Microscope: Stereomicroscope for antenna preparation.

-

Faraday Cage: To shield the setup from electrical noise.

Procedure

1. Preparation of Odorant Stimuli:

-

Prepare a stock solution of this compound in the chosen solvent (e.g., 10 µg/µL).

-

Perform serial dilutions to create a range of concentrations for dose-response studies (e.g., 0.01, 0.1, 1, 10, and 100 µg/µL).

-

Apply 10 µL of each dilution onto a small strip of filter paper (e.g., 1 cm x 2 cm).

-

Allow the solvent to evaporate for approximately 30-60 seconds.

-

Insert the filter paper into a clean Pasteur pipette. Prepare a separate pipette for each concentration and a solvent-only control.

2. Insect and Antenna Preparation:

-

Anesthetize an adult moth by chilling it on ice for 1-2 minutes.

-

Under a stereomicroscope, carefully excise one antenna at its base using fine micro-scissors.

-

Immediately mount the excised antenna onto the electrode holder.

-

Insert the basal end of the antenna into the reference electrode.

-

Carefully cut the distal tip of the antenna and insert it into the recording electrode, ensuring a good electrical connection.

3. EAG Recording:

-

Place the mounted antenna preparation within the Faraday cage.

-

Position the preparation in a continuous stream of humidified, purified air (e.g., 0.5 L/min) directed over the antenna.

-

Allow the baseline electrical signal from the antenna to stabilize.

-

To deliver a stimulus, insert the tip of a prepared Pasteur pipette into the airflow directed at the antenna.

-

Deliver a timed puff of air (e.g., 0.5 seconds) through the pipette to introduce the this compound vapor to the antenna.

-

Record the resulting negative voltage deflection (EAG response) in millivolts (mV).

-

Present the stimuli in ascending order of concentration, with the solvent control presented at the beginning and end of each recording session.

-

Allow a recovery period of at least 30-60 seconds between stimuli to prevent receptor adaptation.

-

Replicate the experiment with multiple individuals of each sex (n ≥ 8).

4. Data Analysis:

-

Measure the peak amplitude of the negative voltage deflection for each stimulus.

-

Subtract the average response to the solvent control from the response to each this compound concentration to normalize the data.

-

Calculate the mean and standard error of the normalized EAG responses for each concentration and sex.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between concentrations and sexes.

-

Construct a dose-response curve by plotting the mean EAG response against the logarithm of the stimulus concentration.

Data Presentation

The following tables provide an illustrative example of how to present quantitative EAG data for this compound. The values are hypothetical but representative of typical EAG responses to floral esters in moths.

Table 1: Mean EAG Responses (mV ± SE) of Agrotis segetum to Serial Dilutions of this compound.

| Concentration (µg/µL) | Male Response (mV ± SE) | Female Response (mV ± SE) |

| Solvent Control | 0.05 ± 0.01 | 0.06 ± 0.01 |

| 0.01 | 0.21 ± 0.03 | 0.25 ± 0.04 |

| 0.1 | 0.45 ± 0.06 | 0.52 ± 0.07 |

| 1 | 0.89 ± 0.11 | 1.05 ± 0.13 |

| 10 | 1.35 ± 0.18 | 1.58 ± 0.21 |

| 100 | 1.42 ± 0.20 | 1.65 ± 0.23 |

Table 2: Normalized EAG Responses of Agrotis segetum to this compound and Structurally Related Compounds (at 10 µg/µL).

| Compound | Male Normalized Response (mV ± SE) | Female Normalized Response (mV ± SE) |

| This compound | 1.30 ± 0.18 | 1.52 ± 0.21 |

| Hexanoic Acid | 0.65 ± 0.09 | 0.78 ± 0.11 |

| Geraniol | 1.15 ± 0.15 | 1.35 ± 0.18 |

| Linalool | 1.25 ± 0.17 | 1.48 ± 0.20 |

Visualizations

Insect Olfactory Signaling Pathway

Caption: Generalized insect olfactory signaling pathway for this compound detection.

EAG Experimental Workflow

Caption: Step-by-step experimental workflow for Electroantennography (EAG).

Conclusion

The Electroantennography protocol detailed in these application notes provides a robust framework for investigating the olfactory responses of insects to this compound. By following this methodology, researchers can obtain reliable and quantifiable data on the sensitivity of a given insect species to this important floral volatile. The illustrative data and visualizations serve as a guide for data presentation and understanding the underlying biological processes. This information is invaluable for fundamental research in insect neuroethology and has significant practical implications for the development of environmentally friendly strategies for pest management and pollinator conservation. Further studies could involve coupling EAG with gas chromatography (GC-EAG) to identify active compounds in complex floral scent blends or using single-sensillum recording (SSR) to characterize the response properties of individual olfactory receptor neurons.

References

- 1. Electroantennogram response of the parasitoid, Microplitis croceipes to host-related odors: The discrepancy between relative abundance and level of antennal responses to volatile compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. botany.one [botany.one]

- 3. Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

Geranyl Hexanoate as a Volatile Attractant in Entomology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl hexanoate, a naturally occurring ester, has been identified as a potent volatile attractant for several insect species, most notably within the Agriotes genus of click beetles. It is a female-produced sex pheromone in species such as Agriotes sordidus and has demonstrated significant efficacy in attracting both male and female beetles in field studies.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in entomological research and pest management strategies.

Data Presentation

Table 1: Field Trapping Efficacy of this compound on Agriotes sordidus

This table summarizes the dose-dependent attraction of male and female Agriotes sordidus to this compound-baited traps.

| This compound Dose (mg) | Mean Male Catch (±SE) | Mean Female Catch (±SE) |

| 0 (Control) | 1.5 ± 0.6 | 0.3 ± 0.2 |

| 1 | 28.8 ± 7.2 | 3.5 ± 1.1 |

| 3 | 45.5 ± 10.1 | 7.8 ± 2.3 |

| 10 | 75.3 ± 15.8 | 12.0 ± 3.5 |

| 30 | 110.8 ± 22.4 | 18.3 ± 4.9 |

Data synthesized from field trial results reported for Agriotes sordidus.[1]

Table 2: Electroantennogram (EAG) Responses of Agriotes sordidus to this compound

This table shows the electrophysiological response of male and female A. sordidus antennae to this compound, indicating its perception by the insect's olfactory system.

| Sex | Mean EAG Response (mV ±SE) |

| Male | 2.1 ± 0.3 |

| Female | 1.9 ± 0.2 |

Represents typical strong antennal responses observed in studies, showing high sensitivity in both sexes.[1]

Table 3: Effect of (E,E)-Farnesyl Hexanoate (FH) on Agriotes sordidus Attraction to this compound (GH)

This table illustrates the impact of adding (E,E)-farnesyl hexanoate to this compound-baited traps on the capture rates of A. sordidus.

| Bait Composition (GH:FH ratio) | Mean Total Catch (±SE) |

| GH only (30 mg) | 125.6 ± 18.7 |

| 30:1 | 122.3 ± 17.9 |

| 30:3 | 119.8 ± 19.2 |

| 30:10 | 124.5 ± 18.3 |

| Control (unbaited) | 2.1 ± 0.8 |

Field data indicates that the addition of (E,E)-farnesyl hexanoate does not significantly alter the attractiveness of this compound for A. sordidus.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Lures for Field Trapping

Objective: To prepare slow-release lures for attracting target insects in a field setting.

Materials:

-

This compound (≥98% purity)

-

Rubber septa or other suitable dispensers

-

Hexane (solvent)

-

Micropipette

-

Vials for storage

-

Forceps

Procedure:

-

Prepare a stock solution of this compound in hexane if necessary, although direct application is common.

-

Using a micropipette, carefully apply the desired dose of this compound (e.g., 1-30 mg) onto a rubber septum.

-

Allow the solvent to evaporate completely in a fume hood for approximately 10-15 minutes.

-

Place the baited septa in individual labeled, airtight vials and store them at 4°C until deployment in the field.

-

Use forceps to handle the lures to avoid contamination.

Protocol 2: Field Trapping Bioassay

Objective: To evaluate the attractiveness of this compound to target insect species under field conditions.

Materials:

-

Prepared this compound lures

-

Control (unbaited) lures

-

Insect traps (e.g., YATLORf traps, bottle traps)[1]

-

Stakes or posts for trap deployment

-

GPS device for marking trap locations

-

Collection jars

-

Ethanol (70%) for preserving captured insects

Procedure:

-

Select a suitable field site with a known population of the target insect.

-

Set up traps in a randomized block design, with each block containing one of each treatment (e.g., different doses of this compound and a control).

-